molecular formula C58H48Cl2N2P2Ru B8821140 Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) CAS No. 329735-87-7

Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)

Cat. No.: B8821140
CAS No.: 329735-87-7
M. Wt: 1006.9 g/mol
InChI Key: PZTVCDSGEXHVBL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine] ruthenium(II) is a complex organometallic compound. It is known for its chiral properties and is often used in asymmetric catalysis. The compound features a ruthenium center coordinated with two chiral ligands, making it highly effective in enantioselective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine] ruthenium(II) typically involves the coordination of ruthenium with the chiral ligands 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl and 1,2-diphenylethylenediamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used include dichloromethane or toluene, and the reaction is often facilitated by heating and stirring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine] ruthenium(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various phosphine or amine ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions may produce new ruthenium complexes with different ligands .

Scientific Research Applications

Chemistry

In chemistry, Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine] ruthenium(II) is widely used as a catalyst in asymmetric synthesis. Its chiral properties make it highly effective in producing enantiomerically pure compounds, which are essential in the synthesis of pharmaceuticals and fine chemicals .

Biology and Medicine

In biology and medicine, the compound is used in the development of chiral drugs. Its ability to catalyze enantioselective reactions makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) that require high enantiomeric purity .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its catalytic properties are exploited in various processes, including polymerization and the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine] ruthenium(II) involves the coordination of the ruthenium center with the chiral ligands, which creates a chiral environment around the metal center. This chiral environment facilitates enantioselective reactions by preferentially stabilizing one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine] ruthenium(II) apart from similar compounds is its high catalytic efficiency and selectivity in enantioselective reactions. The specific combination of chiral ligands and the ruthenium center provides a unique chiral environment that is highly effective in asymmetric catalysis .

Properties

IUPAC Name

dichlororuthenium;1,2-diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C14H16N2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-32H;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTVCDSGEXHVBL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H48Cl2N2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1006.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329735-87-7
Record name (OC-6-13)-[1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]]dichloro[(1R,2R)-1,2-diphenyl-1,2-ethanediamine-κN1,κN2]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329735-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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